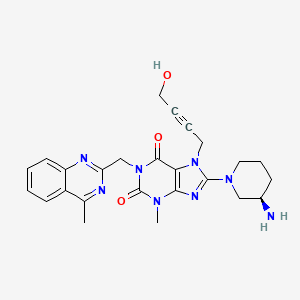
Linagliptin metabolite m489(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linagliptin metabolite m489(1) is a derivative of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Linagliptin is known for its unique pharmacokinetic profile, including minimal renal clearance and a long terminal half-life. The metabolite m489(1) is one of the primary metabolites formed during the metabolism of linagliptin in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of linagliptin involves several steps, including the formation of intermediate compounds that are subsequently converted into the final product. The process typically involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of linagliptin and its metabolites, including m489(1), involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to isolate the desired compounds and ensure their stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Linagliptin metabolite m489(1) undergoes several types of chemical reactions, including acetylation and hydroxylation . These reactions are crucial for the formation and transformation of the metabolite in the body.
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of linagliptin and its metabolites include various acids, bases, and organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving linagliptin metabolite m489(1) include other metabolites such as m531(1), which is formed through acetylation .
Scientific Research Applications
Linagliptin metabolite m489(1) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways and transformation of linagliptin. In biology, it helps in understanding the interaction of linagliptin with various enzymes and proteins. In medicine, it is crucial for evaluating the pharmacokinetics and pharmacodynamics of linagliptin, aiding in the development of more effective treatments for type 2 diabetes mellitus .
Mechanism of Action
Linagliptin metabolite m489(1) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate the release of insulin from beta cells in the pancreas and inhibit the release of glucagon, thereby improving glucose homeostasis .
Comparison with Similar Compounds
Linagliptin metabolite m489(1) is unique compared to other DPP-4 inhibitors due to its specific pharmacokinetic properties. Similar compounds include sitagliptin, saxagliptin, and alogliptin, which also inhibit DPP-4 but differ in their pharmacokinetic profiles and metabolic pathways . Linagliptin’s minimal renal clearance and long terminal half-life make it particularly suitable for patients with renal impairment .
Conclusion
Linagliptin metabolite m489(1) is a significant compound in the study of linagliptin’s pharmacokinetics and pharmacodynamics. Its unique properties and various applications in scientific research make it a valuable subject for further investigation.
Properties
CAS No. |
1807608-59-8 |
|---|---|
Molecular Formula |
C25H28N8O3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-(4-hydroxybut-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O3/c1-16-18-9-3-4-10-19(18)28-20(27-16)15-33-23(35)21-22(30(2)25(33)36)29-24(32(21)12-5-6-13-34)31-11-7-8-17(26)14-31/h3-4,9-10,17,34H,7-8,11-15,26H2,1-2H3/t17-/m1/s1 |
InChI Key |
MREQTPLJIIFUIK-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC#CCO)N5CCC[C@H](C5)N)N(C3=O)C |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC#CCO)N5CCCC(C5)N)N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


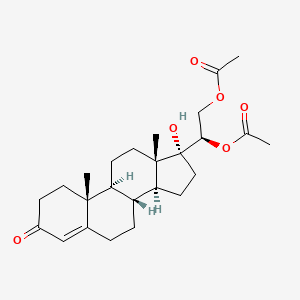
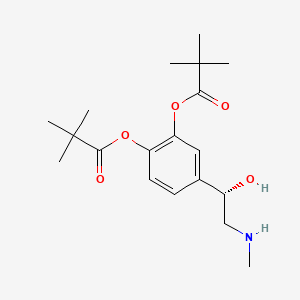
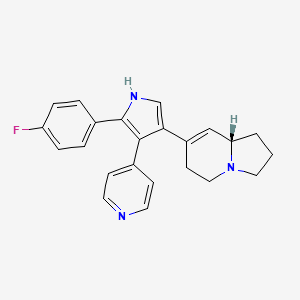
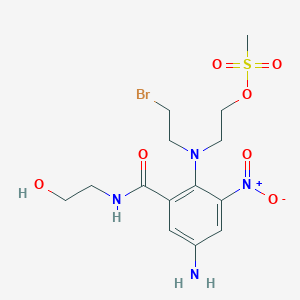
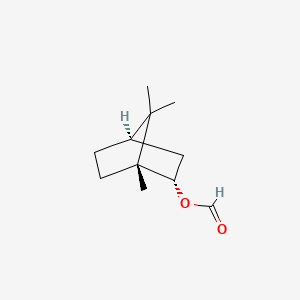

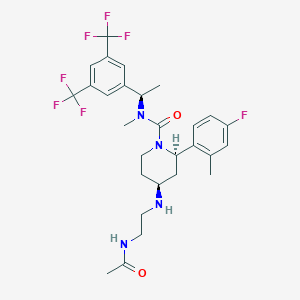
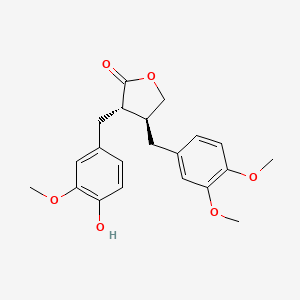
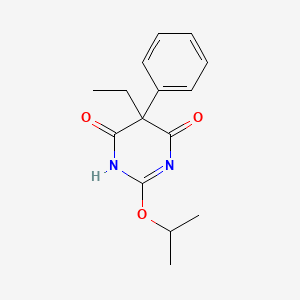
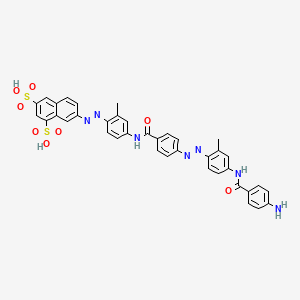
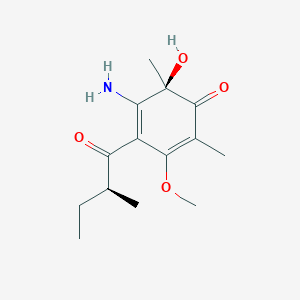

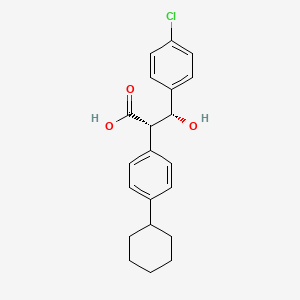
![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
